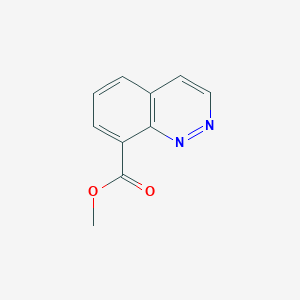
Ethyl 4-methoxy-5-nitronicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-methoxy-5-nitronicotinate is an organic compound with the molecular formula C9H10N2O5. It is a derivative of nicotinic acid, featuring a nitro group at the 5-position and a methoxy group at the 4-position on the pyridine ring. This compound is primarily used in research settings and has various applications in chemistry and related fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methoxy-5-nitronicotinate typically involves the nitration of ethyl 4-methoxy nicotinate. The process begins with the esterification of 4-methoxy nicotinic acid to form ethyl 4-methoxy nicotinate. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-methoxy-5-nitronicotinate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Ethyl 4-methoxy-5-aminonicotinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-methoxy-5-nitronicotinic acid.
Applications De Recherche Scientifique
Ethyl 4-methoxy-5-nitronicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 4-methoxy-5-nitronicotinate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. The nitro group may play a crucial role in its biological activity, possibly through redox reactions or interactions with cellular components.
Comparaison Avec Des Composés Similaires
Ethyl 4-methoxy-5-nitronicotinate can be compared with other nitro-substituted nicotinic acid derivatives, such as:
- Ethyl 4-methoxy-3-nitronicotinate
- Ethyl 4-methoxy-6-nitronicotinate
- Ethyl 4-methoxy-2-nitronicotinate
These compounds share similar structural features but differ in the position of the nitro group, which can significantly influence their chemical reactivity and biological activity. This compound is unique due to its specific substitution pattern, which may confer distinct properties and applications.
Propriétés
Formule moléculaire |
C9H10N2O5 |
|---|---|
Poids moléculaire |
226.19 g/mol |
Nom IUPAC |
ethyl 4-methoxy-5-nitropyridine-3-carboxylate |
InChI |
InChI=1S/C9H10N2O5/c1-3-16-9(12)6-4-10-5-7(11(13)14)8(6)15-2/h4-5H,3H2,1-2H3 |
Clé InChI |
OPLGAWBBMHYNEG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=CC(=C1OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



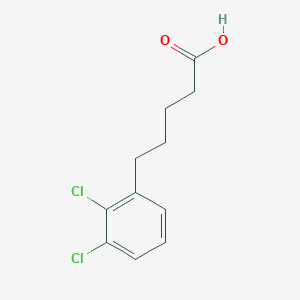
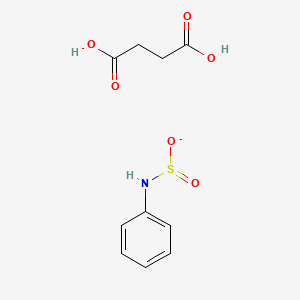


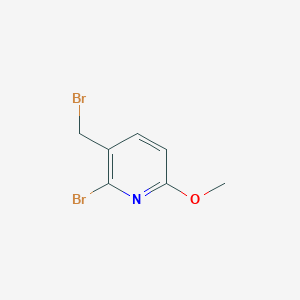
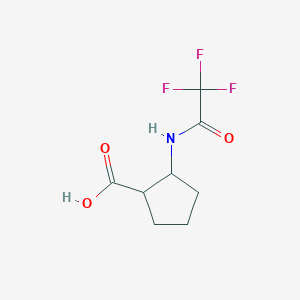
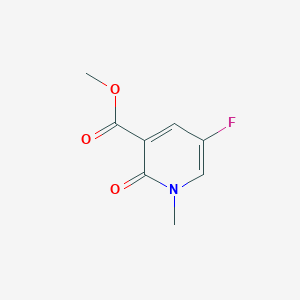
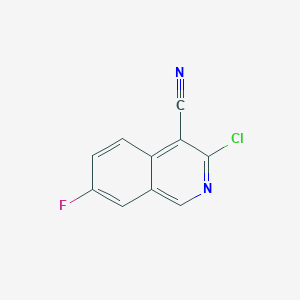
![Ethyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13658769.png)


![Ethyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B13658783.png)
